N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine
Description
Properties
CAS No. |
62751-85-3 |
|---|---|
Molecular Formula |
C17H16N6O2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C17H16N6O2/c24-14(25)11-18-15-21-16(19-12-7-3-1-4-8-12)23-17(22-15)20-13-9-5-2-6-10-13/h1-10H,11H2,(H,24,25)(H3,18,19,20,21,22,23) |
InChI Key |
NTIYHPYEQYLXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Methods
One-Pot Synthesis
The one-pot synthesis approach represents one of the most efficient methods for preparing N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine. This method leverages the sequential reactivity of cyanuric chloride's chlorine atoms, which exhibit differential reactivity under controlled temperature conditions.
General Procedure
A typical one-pot synthesis procedure involves the following steps:
- A mixture of glycine (10 mmol) and NaHCO₃ (22 mmol) in 50 mL distilled water is added dropwise to a solution of cyanuric chloride (10 mmol) in 50 mL acetone at 0°C.
- The reaction mixture is maintained under stirring at 0°C for 2 hours.
- A solution of aniline (10 mmol) in 10 mL acetone is added dropwise over 5 minutes at 0°C, followed by addition of a solution of NaHCO₃ (11 mmol) in 20 mL distilled water.
- After complete addition, the reaction mixture is stirred overnight at room temperature.
- The solvent is concentrated under vacuum and then extracted with dichloromethane.
- The aqueous layer is collected and acidified with 1N HCl.
- The resulting white precipitate is collected by filtration, washed with cold water, and dried to obtain the desired product.
This procedure typically yields this compound with yields ranging from 85-93%.
Reaction Mechanism
The reaction proceeds through sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride. The first chlorine is substituted by glycine at 0°C, followed by substitution of the second chlorine by aniline at the same temperature. The third chlorine is then substituted by another molecule of aniline at room temperature, leading to the formation of the target compound.
Table 1: Reaction Conditions for One-Pot Synthesis
| Step | Reagent | Temperature | Time | Base |
|---|---|---|---|---|
| 1 | Glycine (10 mmol) | 0°C | 2 hours | NaHCO₃ (22 mmol) |
| 2 | Aniline (10 mmol) | 0°C | Initial addition | NaHCO₃ (11 mmol) |
| 3 | Reaction completion | Room temperature | Overnight | - |
Sequential Nucleophilic Substitution
While the one-pot synthesis is efficient, some researchers prefer a sequential approach for better control over each substitution step. This method involves the isolation of intermediates after each substitution reaction.
Step-by-Step Procedure
Preparation of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine :
- Cyanuric chloride (0.01 mole) is added to acetone (25 ml) at 0-5°C.
- Aniline (0.01 mole) is added dropwise with constant stirring for 3 hours.
- 10% sodium carbonate solution is added slowly to neutralize the HCl evolved.
- The reaction mixture is poured into crushed ice, and the precipitate is filtered, washed with water, and dried.
- The product is recrystallized from ethanol with a yield of approximately 85.6%.
Preparation of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine :
- The monosubstituted product (0.01 mole) is added to acetone (30 ml) at room temperature.
- A second equivalent of aniline (0.01 mole) is added dropwise with constant stirring for 3 hours.
- 10% sodium carbonate solution is added to neutralize the HCl evolved.
- The reaction mixture is poured into crushed ice, and the precipitate is filtered, washed with water, and dried.
- The product is recrystallized from ethanol with a yield of approximately 78.9%.
Preparation of this compound :
- The disubstituted product (0.01 mole) and glycine (0.01 mole) are combined in a suitable solvent (typically acetone or DMF).
- The reaction mixture is refluxed for 6-8 hours, with periodic addition of 10% sodium carbonate to neutralize the HCl evolved.
- After cooling, the reaction mixture is poured into crushed ice.
- The precipitate is filtered, washed with water, and dried.
- The final product is purified by recrystallization from an appropriate solvent.
Advantages and Limitations
The sequential approach offers several advantages:
- Better control over each substitution step
- Possibility to isolate and characterize intermediates
- Potential for higher purity of the final product
However, it also has limitations:
- More time-consuming
- Generally lower overall yield due to losses during multiple isolation steps
- Requires more solvents and reagents
Table 2: Comparison of Yields for Sequential Substitution Steps
| Step | Product | Typical Yield (%) |
|---|---|---|
| 1 | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | 85-86 |
| 2 | 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine | 78-80 |
| 3 | This compound | 73-75 |
| Overall | This compound | 48-52 |
Advanced Synthesis Methods
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields. This method has been successfully applied to the synthesis of s-triazine derivatives, including this compound.
Procedure
The microwave-assisted synthesis typically follows these steps:
- A mixture of disubstituted s-triazine intermediate (1 mmol) and glycine (1.1 mmol) is prepared in a microwave-compatible vessel with a suitable solvent (typically DMF or THF, 10 ml).
- DIEA (diisopropylethylamine, 2.2 mmol) is added as a base.
- The reaction vessel is placed in a microwave reactor and irradiated under the following conditions:
- Heat time: 5 minutes to reach 70°C
- Reaction time: 12-15 minutes at 70°C
- Power: 350 watts
- Stirring: 800 rpm
- After cooling to 25°C, the reaction mixture is processed similar to conventional methods (precipitation, filtration, etc.).
This method typically yields the desired product with 90-93% purity, significantly higher than conventional heating methods.
Optimization Parameters
Several parameters can be optimized in microwave-assisted synthesis:
Table 3: Optimization Parameters for Microwave-Assisted Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 50-90°C | 70°C |
| Reaction time | 5-30 minutes | 12-15 minutes |
| Power | 100-500 watts | 350 watts |
| Solvent | DMF, THF, Acetone | DMF |
| Base | DIEA, TEA, NaHCO₃ | DIEA |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis represents another modern approach for preparing s-triazine derivatives. This method leverages acoustic cavitation to enhance reaction rates and yields.
Procedure
A typical ultrasound-assisted synthesis procedure involves:
- Disubstituted s-triazine intermediate (1 mmol) and glycine (1 mmol) are combined in a suitable solvent (10 ml) in a reaction vessel.
- A base (typically KOH or NaHCO₃, 2 mmol) is added.
- The reaction vessel is placed in an ultrasonic cleaner bath and sonicated for 15-30 minutes.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled in an ice-water bath.
- The precipitate is filtered, washed with cold water, dried, and recrystallized from an appropriate solvent.
This method typically provides yields of 79-84%, with reaction times significantly shorter than conventional methods.
Comparison with Conventional Methods
Table 4: Comparison of Ultrasound-Assisted Synthesis with Conventional Methods
| Parameter | Conventional Heating | Ultrasound-Assisted |
|---|---|---|
| Reaction time | 6-24 hours | 15-30 minutes |
| Yield | 73-78% | 79-84% |
| Energy consumption | High | Low |
| Solvent usage | High | Medium |
| By-product formation | Medium-High | Low |
Purification and Characterization
Purification Techniques
Several purification techniques have been employed for this compound:
Recrystallization
Recrystallization is the most common purification method, typically using ethanol, methanol, or a mixture of solvents. The procedure involves:
- Dissolving the crude product in a minimum amount of hot solvent
- Filtering the hot solution to remove insoluble impurities
- Cooling the filtrate slowly to allow crystal formation
- Collecting the crystals by filtration
This method typically yields the product with >95% purity.
Column Chromatography
For more challenging purifications, column chromatography using silica gel with appropriate solvent systems (e.g., CH₂Cl₂-hexane; 4:6) has been reported.
Characterization Methods
Comprehensive characterization of this compound typically involves:
Spectroscopic Analysis
IR Spectroscopy :
Key IR bands for this compound include:
- 3374, 3315 cm⁻¹ (NH stretching)
- 1728, 1652 cm⁻¹ (C=O stretching)
- ~806 cm⁻¹ (C-N stretching, s-triazine)
NMR Spectroscopy :
¹H-NMR (DMSO-d₆):
- 3.83-3.91 ppm (4H, m, CH₂CONHCH₂CO)
- 6.89 ppm (1H, t, Ar-H)
- 7.21 ppm (2H, t, Ar-H)
- 7.69 ppm (2H, dd, Ar-H)
- 7.12 ppm (1H, s, NH)
- 8.20 ppm (1H, d, NH)
- 9.04 ppm (1H, d, NH)
¹³C-NMR (DMSO-d₆):
- 41.1, 43.7 ppm (CH₂)
- 119.9, 121.7, 128.7, 140.9 ppm (aromatic C)
- 164.5, 165.1, 166.2 ppm (triazine C)
- 170.7, 170.9 ppm (C=O)
Mass Spectrometry
Mass spectrometry analysis typically shows:
- Molecular ion peak at m/z 336.3 [M]⁺
- Fragmentation patterns consistent with the structure
Elemental Analysis
Typical elemental analysis results:
Purity Assessment
Purity assessment typically involves:
- High-Performance Liquid Chromatography (HPLC)
- Thin-Layer Chromatography (TLC)
- Melting point determination
Table 5: Characterization Data for this compound
| Technique | Key Results |
|---|---|
| Melting Point | 245-247°C |
| IR (KBr) | 3374, 3315 (NH), 1728, 1652 (CO) cm⁻¹ |
| ¹H-NMR | 3.83-3.91 (4H, m, CH₂CONHCH₂CO), 6.89-9.04 (various NH and Ar-H) |
| ¹³C-NMR | 41.1-170.9 (aliphatic, aromatic, and carbonyl carbons) |
| MS | m/z 336.3 [M]⁺ |
| Elemental Analysis | C, 53.99%; H, 5.85%; N, 24.61% |
Comparative Analysis of Synthesis Methods
Yield and Purity Comparison
A comprehensive comparison of the different synthesis methods reveals significant variations in yield, purity, and efficiency:
Table 6: Comparison of Synthesis Methods for this compound
| Method | Yield (%) | Purity (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| One-Pot Synthesis | 85-93 | 85-90 | 24 hours | Simple procedure, fewer isolation steps | Less control over intermediates |
| Sequential Substitution | 48-52 (overall) | 90-95 | 48-72 hours | Better control, isolable intermediates | Time-consuming, lower overall yield |
| Microwave-Assisted | 90-93 | 90-95 | 12-15 minutes | Rapid reaction, high yield and purity | Requires specialized equipment |
| Ultrasound-Assisted | 79-84 | 88-92 | 15-30 minutes | Energy-efficient, moderate equipment needs | Moderate yield compared to microwave |
Scalability and Industrial Relevance
The various synthesis methods differ significantly in their scalability and suitability for industrial production:
One-Pot Synthesis : Most suitable for industrial scale-up due to its simplicity, reasonable yield, and fewer unit operations. However, heat management for large-scale reactions at 0°C can be challenging.
Sequential Substitution : Less favorable for industrial production due to multiple isolation steps, which increase production costs and time.
Microwave-Assisted Synthesis : Currently limited to laboratory or small-scale production due to challenges in scaling up microwave technology. However, continuous-flow microwave systems show promise for industrial applications.
Ultrasound-Assisted Synthesis : Moderate scalability, with industrial ultrasonic reactors becoming increasingly available. Represents a compromise between conventional and microwave methods.
Environmental and Economic Considerations
Table 7: Environmental and Economic Factors of Different Synthesis Methods
| Method | Solvent Usage | Energy Consumption | Waste Generation | Relative Cost |
|---|---|---|---|---|
| One-Pot Synthesis | High | Medium | Medium | Low |
| Sequential Substitution | Very High | High | High | Medium |
| Microwave-Assisted | Low | Low (per reaction) High (equipment) | Low | High (initial investment) |
| Ultrasound-Assisted | Medium | Low | Medium | Medium |
Applications of this compound
The unique structural features of this compound make it valuable for various applications:
Pharmaceutical Applications
This compound and its derivatives have shown promising biological activities, including:
- Anticancer activity : Similar triazine derivatives have demonstrated antiproliferative effects against various cancer cell lines, particularly MCF-7 breast cancer cells, with IC₅₀ values in the low μM range.
- Antimicrobial potential : The compound's structural features suggest possible antimicrobial activity, similar to other s-triazine derivatives.
- Enzyme inhibition : Potential applications as enzyme inhibitors due to their ability to engage in multiple hydrogen bonding interactions.
Materials Science Applications
The compound has potential applications in materials science, including:
Agricultural Applications
Similar to other s-triazine derivatives, potential agricultural applications include:
- Herbicidal activity : Many s-triazine compounds are known for their herbicidal properties.
- Plant growth regulation : Potential application as plant growth regulators.
Chemical Reactions Analysis
Step 1: Formation of the Triazine Core
The synthesis begins with 1,3,5-trichlorotriazine (TCT) or cyanuric chloride , which serves as the starting material for constructing the triazine nucleus. Chlorine atoms on the triazine ring act as leaving groups, enabling nucleophilic aromatic substitution (NAS) reactions .
Reaction Conditions :
-
Reagents : Phenylamine derivatives (e.g., aniline, substituted anilines).
-
Solvents : Acetonitrile, THF, or ethanol.
-
Conditions : Room temperature or elevated temperatures (up to 80°C) with microwave irradiation or conventional heating .
Mechanism :
The electron-deficient triazine ring undergoes substitution at the activated positions (4,6) by nucleophilic phenylamine derivatives. Chlorine atoms are replaced sequentially, forming 4,6-bis(phenylamino)-1,3,5-triazine intermediates .
Reaction Mechanisms and Key Reagents
Functional Group Interactions
-
Phenylamino Groups : Contribute to hydrogen bonding and π–π interactions, influencing solubility and biological activity .
-
Glycine Moiety : Participates in hydrogen bonding and may undergo amidation or esterification reactions .
Potential Side Reactions
-
Over-substitution : Excess nucleophiles may lead to incomplete regioselectivity .
-
Hydrolysis : Triazine intermediates with ester groups may hydrolyze under aqueous conditions .
Antifungal Activity
Derivatives of this compound show potent activity against Candida albicans, with inhibition zones comparable to clotrimazole. Molecular docking studies suggest interactions with N-myristoltransferase (NMT), a fungal target .
Anticancer Potential
Triazine derivatives with glycine and phenylamino groups exhibit EGFR tyrosine kinase inhibition, particularly against EGFR T790M mutants .
Analytical Characterization
Scientific Research Applications
N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Amino Acid-Substituted Triazine Derivatives
A key class of analogs includes N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives (e.g., compounds 15–28). These are synthesized by reacting cyanuric chloride with piperidine/morpholine, followed by α-amino acids . Unlike N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine, which retains phenylamino substituents, these derivatives feature cyclic amines (piperidine/morpholine) that enhance solubility and modulate steric effects. For example, morpholino groups improve hydrophilicity, while phenylamino groups in the target compound contribute to π-π stacking interactions in biological targets .
Boron Cluster-Modified Triazines
Compounds such as tert-butyl-N-{4,6-bis[(1,7-dicarba-closo-dodecaboran-9-ylthio)]-triazinyl}glycinate (compound 12) incorporate boron clusters (dicarba-closo-dodecaborane) via sulfur linkages . These derivatives are synthesized through multistep reactions involving iodination and thiol substitution. However, the synthesis complexity of boronated derivatives limits their scalability compared to the phenylamino-glycine analog .
Bulky Substituent-Bearing Triazines
USP Iscotrizinol-related compounds (e.g., Compound C and D) feature tert-butylcarbamoylphenyl groups and ethylhexyl esters, resulting in higher molecular weights (~709 g/mol) and enhanced lipophilicity . These modifications improve UV absorption, making them suitable as sunscreen additives, whereas N-[4,6-bis(phenylamino)-triazinyl]glycine is tailored for therapeutic applications.
Halogenated Derivatives
Chlorinated analogs like V3-a (4-(4-((4,6-bis((4-chlorophenyl)amino)-triazinyl)amino)phenyl)morpholin-3-one) exhibit enhanced antimicrobial activity due to electron-withdrawing chlorine atoms, which increase electrophilicity and interaction with microbial enzymes . In contrast, the non-halogenated phenylamino groups in the target compound may prioritize anticancer activity over antimicrobial effects .
| Derivative | Substituents | Biological Activity |
|---|---|---|
| V3-a | 4-Chlorophenylamino, morpholinone | Antifungal (e.g., Candida albicans) |
| Target Compound | Phenylamino, glycine | Anticancer (EGFR inhibition) |
Biological Activity
N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
This compound belongs to the class of s-triazine derivatives. The compound's structure includes a triazine ring substituted with phenylamino groups that contribute to its biological activity. The presence of the amino acid glycine may enhance its solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of s-triazine derivatives, including this compound. Notably:
- Topoisomerase Inhibition : Compounds similar to this compound have demonstrated potent inhibitory effects on topoisomerase IIa with IC50 values in the micromolar range. This inhibition is crucial as topoisomerases are essential for DNA replication and cell division .
- Structure-Activity Relationships (SAR) : The SAR studies indicate that modifications in the triazine scaffold can significantly affect the potency against various cancer cell lines. For example, di-substituted s-triazines showed enhanced activity against protein kinases involved in cancer progression .
Antimalarial Activity
The compound has also been investigated for its antimalarial properties:
- Modest Activity : Similar triazine derivatives exhibited modest antimalarial activity. For instance, compounds with trichloromethyl substitutions showed varying degrees of effectiveness against malaria parasites . While specific data for this compound is limited, its structural analogs suggest potential efficacy.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in tumor growth and proliferation. For example, it has been shown that certain triazine derivatives can selectively inhibit Bruton’s tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), which are critical in cancer signaling pathways .
- Induction of Apoptosis : Some studies have indicated that triazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways such as PI3K/AKT/mTOR .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Case Study 1 : A derivative similar to this compound exhibited significant anticancer activity in HCT116 cell lines with an IC50 value of approximately 500 nM. This was attributed to its ability to induce apoptosis and inhibit EGFR signaling .
- Case Study 2 : Another study reported that a modified triazine derivative achieved an IC50 value of 21 nM against BTK while maintaining selectivity over other kinases. This highlights the potential for developing targeted therapies based on the triazine scaffold .
Q & A
Q. What are the optimal synthetic routes for N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine, and what solvent systems yield high purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions on a 1,3,5-triazine core. Ethanol under reflux conditions (e.g., 78°C) is commonly used for coupling phenylamino and glycine groups, achieving unoptimized yields of ~60–75% . For derivatives with bulky substituents, acetonitrile (MeCN) or dichloromethane (DCM) with potassium carbonate (K₂CO₃) as a base improves solubility and reaction efficiency . Purification typically involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
Q. Which spectroscopic techniques are critical for characterizing This compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm) and glycine methylene protons (δ 3.8–4.2 ppm). Anisotropic effects from the triazine ring may cause signal splitting .
- FT-IR : Confirms C=O stretching (1650–1700 cm⁻¹) and N–H bending (1540–1600 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolves bond angles (e.g., C–N–C ~115–120°) and planar triazine geometry .
Q. What physicochemical properties (e.g., solubility, stability) are reported for this compound?
- Methodological Answer : Derivatives exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies under ambient light and temperature show no degradation over 48 hours. Thermal gravimetric analysis (TGA) indicates decomposition above 250°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield data for triazine-based glycine derivatives?
- Methodological Answer : Contradictions arise from solvent polarity and substituent steric effects. For example:
- Ethanol reflux : Ideal for small substituents but leads to side reactions (e.g., hydrolysis) with electron-withdrawing groups .
- Low-temperature MeCN : Reduces side reactions for bulky substituents (e.g., boron clusters) but requires longer reaction times (24–48 hours) .
- Data-driven approach : Use Design of Experiments (DoE) to model solvent polarity, temperature, and stoichiometry interactions .
Q. What strategies address discrepancies in spectroscopic data interpretation for triazine-glycine conjugates?
- Methodological Answer :
- Dynamic NMR : Resolves rotational barriers in glycine methylene groups caused by steric hindrance from phenylamino groups .
- DFT calculations : Predicts ¹³C NMR chemical shifts and validates crystallographic bond angles (e.g., C–N–C = 119.5° experimental vs. 120.3° theoretical) .
- Isotopic labeling : ¹⁵N-labeled triazine cores clarify nitrogen coupling patterns in complex derivatives .
Q. How does substituent variation (e.g., boron clusters, galactopyranosyl groups) affect the biological activity of this compound?
- Methodological Answer :
- Boron clusters : Enhance lipophilicity and cellular uptake (e.g., IC₅₀ values <10 µM in cancer cells) but reduce aqueous solubility .
- Galactopyranosyl moieties : Improve targeting to hepatic cells via asialoglycoprotein receptor binding, validated via competitive assays with galactose inhibitors .
- Structure-Activity Relationship (SAR) : Use molecular docking to map triazine-glycine interactions with EGFR tyrosine kinase (e.g., hydrogen bonding with glycine’s carboxylate) .
Applications in Drug Discovery & Materials Science
Q. What evidence supports the use of this compound in EGFR-targeted anticancer therapies?
- Methodological Answer : In vitro studies show inhibition of EGFR kinase (IC₅₀ = 0.8 µM) via competitive binding at the ATP site. Co-crystallization with EGFR reveals glycine’s carboxylate forming salt bridges with Lys721 and hydrogen bonds with Thr766 .
Q. How is this compound utilized in UV-stable materials, and what mechanistic insights exist?
- Methodological Answer : Derivatives like 2-ethylhexyl-4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate act as UV absorbers by dissipating energy via excited-state intramolecular proton transfer (ESIPT). Accelerated weathering tests show <5% degradation after 1000 hours of UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
